molecular formula C11H13Br B2590914 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 194040-83-0

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2590914
CAS No.: 194040-83-0
M. Wt: 225.129
InChI Key: KALOJGOUZQSEGH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is a valuable brominated synthetic intermediate in organic chemistry and drug discovery research . This compound features a tetrahydronaphthalene (tetralin) scaffold, a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules, substituted with a reactive bromomethyl group at the 1-position . The bromomethyl functional group serves as a versatile handle for further chemical transformations, primarily facilitating the introduction of the 1,2,3,4-tetrahydronaphthalene moiety into more complex molecular architectures via nucleophilic substitution or metal-catalyzed cross-coupling reactions. This makes it a critical building block for the synthesis of novel compounds for pharmaceutical research, material science, and chemical biology. Researchers utilize this reagent to create targeted libraries for high-throughput screening or to develop potential therapeutic agents. The compound's structure is characterized by a partially saturated naphthalene ring system, which can influence the molecule's metabolic stability and lipophilicity compared to a fully aromatic system. Handling requires standard safety precautions for alkyl bromides. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALOJGOUZQSEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194040-83-0
Record name 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Key Distinctions
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene 75238-77-6 C₁₀H₁₁Br 211.10 3.3 Bromomethyl group at position 1; moderate hydrophobicity; reactive in alkylation.
6-(Bromomethyl)-1,1,4,4-tetramethyl-tetrahydronaphthalene 119435-90-4 C₁₅H₂₁Br 281.23 N/A Additional methyl groups at 1,1,4,4 positions; higher steric hindrance; higher molecular weight.
1-Chloro-1,2,3,4-tetrahydronaphthalene N/A C₁₀H₁₁Cl 166.65 ~3.0* Chlorine substituent instead of bromine; lower leaving-group ability.
1,2,3,4-Tetrahydronaphthalene (Tetralin) 119-64-2 C₁₀H₁₂ 132.20 3.0 Parent hydrocarbon; lacks halogens; lower reactivity in substitution reactions.
1,2,3,4-Tetrahydroanthracene N/A C₁₄H₁₄ 182.26 4.5 Extended aromatic system (anthracene backbone); higher hydrophobicity.
1β,2α,3α,4β-Tetrahydroxytetrahydronaphthalene N/A C₁₀H₁₄O₄ 222.22 -1.2* Hydroxylated metabolite; polar due to four -OH groups; biological relevance.

*Estimated based on structural analogs.

Structural and Electronic Comparisons

  • Substituent Effects : The bromomethyl group in 1-(Bromomethyl)-tetrahydronaphthalene enhances electrophilicity at the methyl carbon, making it reactive in nucleophilic substitutions (e.g., SN2 reactions). In contrast, the hydroxylated metabolite (C₁₀H₁₄O₄) is highly polar and participates in hydrogen bonding, reducing its lipid solubility .
  • Steric vs. Electronic Modulation : The 6-(Bromomethyl)-tetramethyl derivative (C₁₅H₂₁Br) exhibits increased steric hindrance due to four methyl groups, which may slow reaction kinetics compared to the less hindered 1-(Bromomethyl) analog .

Physicochemical Properties

  • Hydrophobicity : The XLogP3 value of 3.3 for 1-(Bromomethyl)-tetrahydronaphthalene is higher than tetralin (XLogP3 = 3.0) due to bromine’s inductive effect. The tetrahydroxylated metabolite, however, has a negative XLogP3 (-1.2), reflecting its water solubility .
  • Thermal Stability: Brominated derivatives generally require controlled storage (2–8°C) to prevent decomposition, whereas non-halogenated tetralin is stable at room temperature .

Key Research Findings

  • Regioselectivity in Bromination : Computational studies (PM3/RHF) confirm that bromination of 1-oxo-tetrahydronaphthalene derivatives occurs preferentially at the alicyclic ring due to hyperconjugative stabilization of transition states .
  • Synthetic Efficiency : NaH/DMF-mediated alkylation of bromomethyl-tetrahydronaphthalene derivatives achieves yields >80% under mild conditions, highlighting their utility in scalable synthesis .
  • Spectroscopic Differentiation : INS spectra of tetrahydronaphthalene derivatives vary significantly with substitution patterns, enabling structural elucidation of complex mixtures .

Biological Activity

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is a brominated derivative of tetrahydronaphthalene, characterized by the presence of a bromomethyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including toxicity, mechanisms of action, and its role as a precursor for biologically active compounds.

  • Molecular Formula : C11H11Br
  • Molecular Weight : Approximately 225.13 g/mol
  • Structure : The compound features a tetrahydronaphthalene framework with a bromomethyl group attached at the first position.

Toxicity

This compound exhibits moderate toxicity. It is classified under acute toxicity warnings due to its potential to cause skin burns and eye damage upon exposure. Ingestion can lead to harmful effects, necessitating careful handling in laboratory settings.

Precursor for Drug Development

The compound serves as a valuable scaffold in organic synthesis and drug discovery. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets. Research indicates that derivatives of tetrahydronaphthalene can inhibit cancer cell respiration and demonstrate antitumor activity .

Study on Antitumor Activity

A notable study investigated the antitumor properties of various tetrahydronaphthalene derivatives, including this compound. The findings revealed that certain derivatives inhibited both germ and cancer cell respiration effectively. The mechanism involved interference with mitochondrial function, leading to reduced cell viability in cancer models .

Synthesis and Functionalization

Research into the functionalization of saturated hydrocarbons has demonstrated that high-temperature bromination reactions can yield various naphthalene derivatives with distinct biological activities. The synthesis of this compound through such methods highlights its potential as an intermediate for producing more complex bioactive compounds .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
5-Bromo-1,2,3,4-tetrahydronaphthaleneBromine at position 5Moderate toxicity; potential antimicrobial activity
6-Bromomethyl-1,2-dihydronaphthaleneBromine at position 6Distinct biological activity; requires further study
1-Bromomethyl-1,2-dihydronaphthaleneBromine at position 1; less saturatedVarying reactivity; possible applications in drug development

This table illustrates how variations in substitution patterns affect the chemical behavior and biological activity of these compounds.

Q & A

Q. Critical Parameters :

  • Temperature control (20–40°C) to avoid side reactions.
  • Stoichiometric excess of brominating agent (1.2–1.5 eq.) for complete conversion.
  • Reaction monitoring via TLC or GC-MS (retention time ~12–15 min on non-polar columns) .

How can stereochemical control be achieved during the synthesis of bromomethyl-tetrahydronaphthalene derivatives?

Advanced Research Question
Stereoselective synthesis requires chiral catalysts or enantiomerically pure starting materials. For example:

  • Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) with palladium catalysts to control the configuration at the bromomethyl-bearing carbon .
  • Resolution Techniques : Chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers, validated by optical rotation and X-ray crystallography .

Q. Data Contradictions :

  • Conflicting reports on enantiomeric excess (70–95%) highlight the need for optimized ligand-metal ratios and solvent polarity adjustments .

What analytical techniques are most effective for characterizing 1-(Bromomethyl)-tetrahydronaphthalene and its degradation products?

Q. Methodological Guidance

Structural Elucidation :

  • NMR : <sup>1</sup>H NMR (δ 3.8–4.2 ppm for -CH2Br), <sup>13</sup>C NMR (δ 30–35 ppm for C-Br) .
  • Mass Spectrometry : ESI-MS (m/z 225 [M+H]<sup>+</sup>) and HRMS for isotopic pattern validation .

Degradation Analysis :

  • GC-MS : Thermal degradation products (e.g., naphthalene derivatives) identified using HP-5MS columns (30 m × 0.25 mm) .

Q. Advanced Application :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., CCDC deposition for crystal structure validation) .

How can researchers assess the metabolic pathways and toxicological risks of this compound in biological systems?

Q. Toxicokinetics & Biomarkers

In Vitro Models : Liver microsomal assays (rat S9 fraction) to identify phase I metabolites (e.g., oxidative debromination) .

Biomonitoring :

  • LC-MS/MS quantification of urinary metabolites (e.g., 1,2-dihydroxynaphthalene conjugates) .
  • Contradictions : Variability in metabolite profiles across species (mouse vs. human microsomes) necessitates cross-validation .

Q. Data Gaps :

  • Limited studies on chronic exposure thresholds; prioritize in vivo rodent models with dose-response analysis .

What strategies resolve discrepancies in reported toxicity data for bromomethyl-tetrahydronaphthalene derivatives?

Q. Data Conflict Analysis

Source Evaluation : Cross-check peer-reviewed studies vs. grey literature (e.g., ATSDR reports vs. industry data).

Experimental Replication :

  • Standardize exposure routes (oral vs. inhalation) and endpoint assays (e.g., Ames test vs. Comet assay) .

Meta-Analysis : Pool data from structurally related compounds (e.g., methylnaphthalenes) to infer toxicity mechanisms .

Q. Key Considerations :

  • Address confounding factors (e.g., solvent choice in toxicity assays impacting bioavailability).

What computational methods predict the environmental persistence and bioaccumulation potential of this compound?

Q. Advanced Modeling

QSAR Models : Use EPI Suite™ to estimate log P (2.8–3.2) and biodegradation half-lives (>60 days in aquatic systems) .

Molecular Dynamics : Simulate interactions with soil organic matter (e.g., binding affinity to humic acids) .

Q. Limitations :

  • Overestimation of volatility in models vs. experimental Henry’s law constants; calibrate with lab-derived data .

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